(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone
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Overview
Description
(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NO2 and a molecular weight of 338.12 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 2-bromo-6-(trifluoromethyl)benzoyl chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methanone group can be hydrolyzed to form corresponding acids or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The morpholino group can also contribute to the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
- (2-Bromo-4-(trifluoromethyl)phenyl)(morpholino)methanone
- (2-Bromo-3-(trifluoromethyl)phenyl)(morpholino)methanone
Uniqueness
(2-Bromo-6-(trifluoromethyl)phenyl)(morpholino)methanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-9-3-1-2-8(12(14,15)16)10(9)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOXUTRLVBMMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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